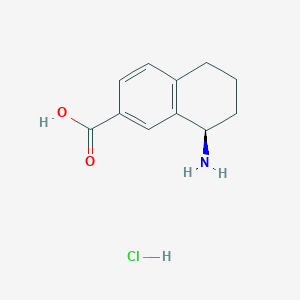![molecular formula C6H10ClNO B6291672 2-Azaspiro[3.3]heptan-5-one hydrochloride CAS No. 2306265-56-3](/img/structure/B6291672.png)
2-Azaspiro[3.3]heptan-5-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaspiro[3.3]heptan-5-one hydrochloride is a spirocyclic compound characterized by a seven-membered ring fused with a nitrogen-containing azaspiro ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.3]heptan-5-one hydrochloride typically involves a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates. This reaction forms spirocyclic β-lactams, which are subsequently reduced to yield the desired compound . The key steps include:
Thermal [2+2] Cycloaddition: This step involves the reaction of endocyclic alkenes with isocyanates under thermal conditions to form spirocyclic β-lactams.
Reduction of β-lactam Ring: The β-lactam ring is reduced using alane to produce 2-Azaspiro[3.3]heptan-5-one.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azaspiro[3.3]heptan-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different spirocyclic amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, spirocyclic amines, and various substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-Azaspiro[3.3]heptan-5-one hydrochloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Azaspiro[3.3]heptan-5-one hydrochloride involves its interaction with biological targets through its spirocyclic structure. The nitrogen atom in the azaspiro ring can form hydrogen bonds and interact with various receptors, influencing the compound’s biological activity. The ketone group contributes to the compound’s reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Azaspiro[3.3]heptane: This compound is a bioisostere of piperidine and shares structural similarities with 2-Azaspiro[3.3]heptan-5-one.
2-Oxa-1-azaspiro[3.2.0]heptane: This compound features an oxa-azaspiro structure and is used in DNA-encoded libraries.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: This compound is a sterically constrained amino acid used in drug design.
Uniqueness: 2-Azaspiro[3.3]heptan-5-one hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to mimic piperidine and participate in various chemical reactions makes it a valuable compound in medicinal chemistry and drug discovery .
Eigenschaften
IUPAC Name |
2-azaspiro[3.3]heptan-7-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c8-5-1-2-6(5)3-7-4-6;/h7H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEATHKHHOZBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium](/img/structure/B6291600.png)








![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol dihydrochloride](/img/structure/B6291651.png)
![(3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hcl](/img/structure/B6291657.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6291661.png)

